1-(1-Benzylpiperidin-4-yl)-4-(bicyclo[2.2.1]hept-2-yl)piperazine
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Overview
Description
1-(1-BENZYLPIPERIDIN-4-YL)-4-{BICYCLO[221]HEPTAN-2-YL}PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a bicycloheptane moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-BENZYLPIPERIDIN-4-YL)-4-{BICYCLO[221]HEPTAN-2-YL}PIPERAZINE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(1-BENZYLPIPERIDIN-4-YL)-4-{BICYCLO[2.2.1]HEPTAN-2-YL}PIPERAZINE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced .
Scientific Research Applications
1-(1-BENZYLPIPERIDIN-4-YL)-4-{BICYCLO[2.2.1]HEPTAN-2-YL}PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and other diseases.
Mechanism of Action
The mechanism of action of 1-(1-BENZYLPIPERIDIN-4-YL)-4-{BICYCLO[2.2.1]HEPTAN-2-YL}PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: This compound shares structural similarities with 1-(1-BENZYLPIPERIDIN-4-YL)-4-{BICYCLO[2.2.1]HEPTAN-2-YL}PIPERAZINE and is studied for its potential as a muscarinic receptor antagonist.
1-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole: This compound also contains a bicycloheptane moiety and is used in organocatalysis and other synthetic applications.
Uniqueness
The uniqueness of 1-(1-BENZYLPIPERIDIN-4-YL)-4-{BICYCLO[22Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C23H35N3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(2-bicyclo[2.2.1]heptanyl)piperazine |
InChI |
InChI=1S/C23H35N3/c1-2-4-19(5-3-1)18-24-10-8-22(9-11-24)25-12-14-26(15-13-25)23-17-20-6-7-21(23)16-20/h1-5,20-23H,6-18H2 |
InChI Key |
JNKXPMBILDDJDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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